1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17525802
Molecular Formula: C9H16N4O
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N4O |
|---|---|
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | 1-[2-(oxan-4-yl)ethyl]triazol-4-amine |
| Standard InChI | InChI=1S/C9H16N4O/c10-9-7-13(12-11-9)4-1-8-2-5-14-6-3-8/h7-8H,1-6,10H2 |
| Standard InChI Key | QTODEZPXZVRZLY-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1CCN2C=C(N=N2)N |
Introduction
1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound featuring a triazole ring, which consists of three nitrogen atoms and two carbon atoms. This compound is notable for its unique structure, combining a triazole moiety with an oxane substituent. The presence of the oxane group enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry.
Biological Activities
Compounds containing triazole rings exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. While specific biological activities of 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine are not extensively documented, its unique structural features may contribute to specific biological activities, making it a candidate for further pharmacological studies.
Synthesis and Applications
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Synthesis Methods: The synthesis of this compound can be achieved through several methods, with recent advancements emphasizing environmentally friendly approaches that minimize waste and enhance yield.
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Applications: The applications of triazole compounds span various fields, including medicinal chemistry, due to their versatility.
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 1H-Pyrazole | Five-membered ring | Antimicrobial, anti-inflammatory |
| 1H-Imidazole | Five-membered ring | Antifungal, anticancer |
| 1-[2-(Morpholin-4-yl)ethyl]-triazole | Triazole derivative | Anticancer |
1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is distinguished by its oxane substituent, which may enhance solubility and bioavailability compared to similar compounds without such modifications.
Future Research Directions
Further research is needed to fully explore the pharmacological potential of 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine. Interaction studies involving molecular docking simulations and binding assays can provide insights into its mechanism of action and potential therapeutic applications.
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